molecular formula C5H8Cl2O B14510136 2-Chloro-2-methylbutanoyl chloride CAS No. 62721-35-1

2-Chloro-2-methylbutanoyl chloride

Cat. No.: B14510136
CAS No.: 62721-35-1
M. Wt: 155.02 g/mol
InChI Key: DDUQKNCICUMAMK-UHFFFAOYSA-N
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Description

2-Chloro-2-methylbutanoyl chloride is an organic compound with the molecular formula C5H9ClO. It is a type of acyl chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methylbutanoyl chloride can be synthesized from 2-methylbutanoic acid and thionyl chloride. The reaction typically involves heating the acid with thionyl chloride, which results in the formation of the acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylbutanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and carboxylic acids.

    Elimination Reactions: Alkenes.

Scientific Research Applications

2-Chloro-2-methylbutanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylbutanoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

2-Chloro-2-methylbutanoyl chloride can be compared with other acyl chlorides such as:

    Acetyl chloride (CH3COCl): A simpler acyl chloride with similar reactivity but different applications.

    Propionyl chloride (C2H5COCl): Another acyl chloride with a slightly longer carbon chain.

    Butyryl chloride (C3H7COCl): Similar in structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other acyl chlorides .

Properties

IUPAC Name

2-chloro-2-methylbutanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUQKNCICUMAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601177
Record name 2-Chloro-2-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62721-35-1
Record name 2-Chloro-2-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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